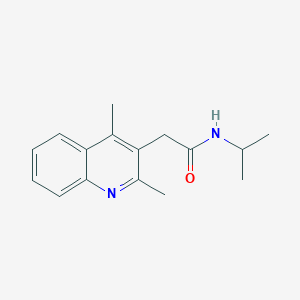
2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide, also known as DMQAA, is a chemical compound that has been widely studied for its potential applications in scientific research. DMQAA has been found to have a variety of biochemical and physiological effects, which make it a promising candidate for use in a range of laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of neurobiology. 2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide has been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis.
Wirkmechanismus
The exact mechanism of action of 2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide is still not fully understood. However, it is believed that 2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide works by inhibiting the activity of enzymes that are involved in the production of reactive oxygen species (ROS). ROS are known to cause damage to cells and tissues, and are implicated in a range of diseases. By inhibiting the production of ROS, 2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide may be able to protect cells and tissues from damage.
Biochemical and Physiological Effects:
2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide has been found to have a range of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory properties, 2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide has also been found to have antioxidant properties. 2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide has been shown to increase the activity of antioxidant enzymes, which can help to protect cells from oxidative damage. 2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide has also been found to have anti-cancer properties, although the exact mechanism of action is still not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide in lab experiments is its relatively low toxicity. 2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide has been found to be well-tolerated in animal studies, which makes it a promising candidate for further research. However, one of the main limitations of using 2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide is its relatively low solubility in water. This can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on 2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide. One area of research is in the development of new drug candidates based on 2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide. Researchers are also interested in exploring the potential applications of 2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide in the treatment of various diseases, including neurodegenerative diseases, inflammatory diseases, and cancer. Another area of research is in the development of new synthetic methods for 2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide, which could help to improve its purity and reduce the cost of production.
Conclusion:
In conclusion, 2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide is a promising candidate for use in scientific research. Its neuroprotective, anti-inflammatory, and antioxidant properties make it a potential candidate for the treatment of a range of diseases. While there are some limitations to its use in lab experiments, the future directions for research on 2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide are promising. With further research, 2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide could become an important tool for understanding and treating a range of diseases.
Synthesemethoden
2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylquinoline with propan-2-ylamine and acetic anhydride. This process results in the formation of 2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide, which can be purified through column chromatography. The purity of the final product can be confirmed through various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-10(2)17-16(19)9-14-11(3)13-7-5-6-8-15(13)18-12(14)4/h5-8,10H,9H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSHKGYQGOKSJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C)CC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylquinolin-3-yl)-N-propan-2-ylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

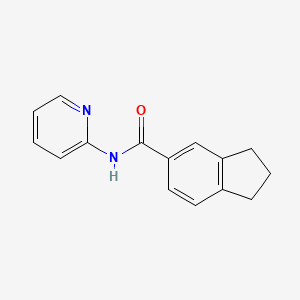
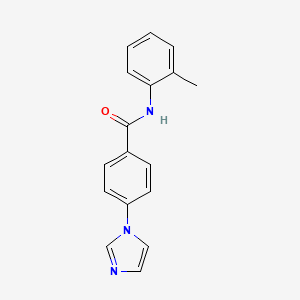
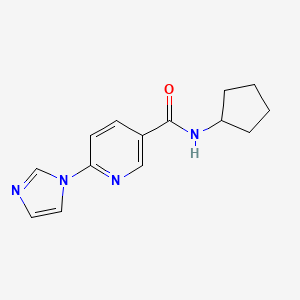

![N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7470919.png)
![3-propylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470926.png)
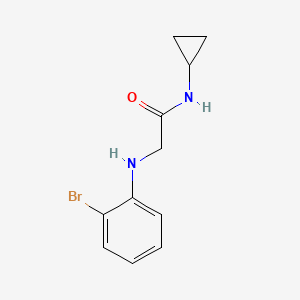
![3-methylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470945.png)
![3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470949.png)



![3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one](/img/structure/B7470977.png)
